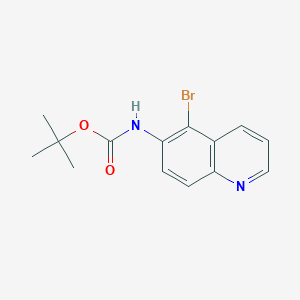

6-(Boc-氨基)-5-溴喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-(Boc-amino)-5-bromoquinoline” is a compound that contains a Boc-protected amino group . The Boc group, or tert-butyl carbamate, is a commonly used protective group for amines . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group can be cleaved under mild acidolysis .Molecular Structure Analysis

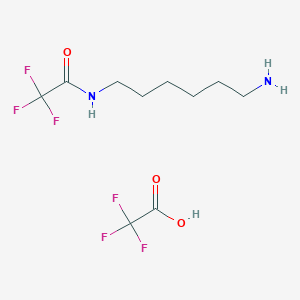

The molecular structure of a similar compound, “6-(Boc-amino)hexyl bromide”, has been reported with a molecular formula of C11H22BrNO2 . The average mass is 280.202 Da and the monoisotopic mass is 279.083374 Da .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . It can be cleaved under mild acidolysis . The reactivity of Boc2O/DMAP is highly increased in comparison with that of Boc2O, allowing the substitution of nitrogen-bound hydrogens far beyond such in ordinary amino functions .科学研究应用

有机合成和配体开发

Friedländer缩合

6-溴喹啉衍生物与6-(Boc-氨基)-5-溴喹啉密切相关,通过Friedländer缩合合成。这种方法在创建双齿和三齿配体中至关重要,这些配体可通过进一步的化学反应形成双喹啉或6-炔基衍生物。这些衍生物表现出显着的 оптические свойства,例如高发射量子产率,使其在材料科学和光物理学研究中具有价值(Hu, Zhang, & Thummel, 2003)。

Buchwald-Hartwig胺化

通过顺序和选择性Buchwald-Hartwig胺化反应对6-溴-2-氯喹啉进行受控功能化,证明了喹啉衍生物在合成对特定蛋白质结构域具有增强结合亲和力的配体方面的多功能性。该技术在药物化学中对于开发针对蛋白质-蛋白质相互作用的治疗剂至关重要(Smith, Jones, Booker, & Pyke, 2008)。

光敏保护基团

溴化喹啉衍生物已被探索用作羧酸的光敏保护基团。开发具有更高量子效率和对多光子诱导光解敏感性的此类基团扩展了它们在生物和化学研究中的实用性,从而能够对生物活性化合物的释放进行精确的空间和时间控制(Fedoryak & Dore, 2002)。

抗氧化剂特性

探索乙氧喹及其类似物(包括喹啉的衍生物)的抗氧化能力揭示了这些化合物在减轻氧化应激中的潜力。此类研究对于理解抗氧化作用的分子基础以及设计具有改进的功效和特异性的新型抗氧化剂至关重要(Kumar, Engman, Valgimigli, Amorati, Fumo, & Pedulli, 2007)。

金属的分光光度法检测

喹啉衍生物已应用于开发用于检测痕量金属(例如钴和镍)的灵敏分光光度法。这种利用突出了喹啉基试剂在分析化学中对环境监测和材料质量控制的作用(Zhao, Xia, & Hu, 1999)。

未来方向

作用机制

are widely used in the field of peptide synthesis . The Boc group serves as a protective group for amines, preventing them from reacting with other groups during synthesis . The Boc group is stable towards most nucleophiles and bases . It can be cleaved by mild acidolysis, whereas other carbamates require significantly stronger acidic conditions for their deprotection .

In the context of peptide synthesis, Boc-protected amino compounds are used for temporary protection of the α-amino group . They play a pivotal role in the synthesis of multifunctional targets . The use of Boc protection allows for the selective reaction of other functional groups in the molecule .

The environment in which the Boc-protected amino compound is used can influence its stability and reactivity. Factors such as pH, temperature, and the presence of other reactive species can affect the rate at which the Boc group is added or removed .

属性

IUPAC Name |

tert-butyl N-(5-bromoquinolin-6-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-7-6-10-9(12(11)15)5-4-8-16-10/h4-8H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSMGXYVEQETDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C2=C(C=C1)N=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2695324.png)

![4-[methyl(phenyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2695328.png)

![5-ethyl-8-fluoro-2-(methoxyacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2695334.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2695335.png)

![5-(3-chlorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2695339.png)

![Methyl N-[4-(bromomethyl)phenyl]carbamate](/img/structure/B2695344.png)

![1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2695345.png)